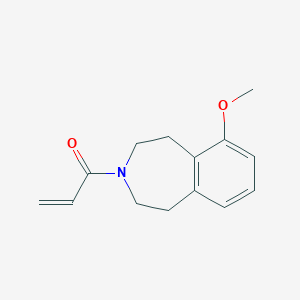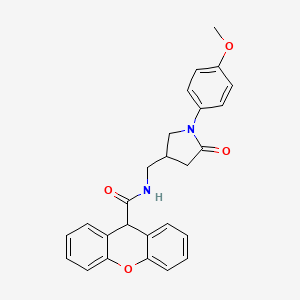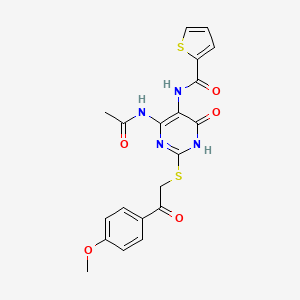![molecular formula C20H18ClFN2O4 B2435882 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899740-01-3](/img/structure/B2435882.png)
2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a useful research compound. Its molecular formula is C20H18ClFN2O4 and its molecular weight is 404.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Applications
- Pyridazinones, including compounds structurally related to the one , have demonstrated significant anticancer, antiangiogenic, and antioxidant activities. Specifically, certain derivatives have shown inhibitory effects on human cancer cell lines such as liver, breast, and leukemia cells. Some of these compounds also exhibited potent antiangiogenic activity against cytokines involved in tumor progression, highlighting their potential in cancer treatment and research (Kamble et al., 2015).
Heterocyclic Chemistry and Synthesis
- The synthesis and chemical properties of fluorophenyl pyridazinyl ketones, which include compounds similar to the one , have been explored. These compounds serve as precursors for various heterocyclic systems, suggesting their utility in diverse chemical synthesis applications (Heinisch et al., 1994).
Structure and Molecular Analysis
- Studies on pyridazine analogs have emphasized their pharmaceutical importance, with detailed analysis of their structure, density functional theory calculations, and intermolecular interactions. This provides valuable insights into their potential medicinal applications and molecular behavior (Sallam et al., 2021).
Central Nervous System Activities
- Research into the central nervous system activities of certain pyridazine derivatives has shown that these compounds can bind strongly to rat brain membranes. This indicates potential applications in neurological research and treatment (Barlin et al., 1993).
Material Science and Polymer Chemistry
- In the field of material science, novel pyridazinone- or pyridazine-containing poly(arylene ether)s have been synthesized. These materials demonstrate high thermal stability and potential applications in the development of new polymers and materials (Xu et al., 2006).
Corrosion Inhibition
- Pyridazine derivatives have been studied for their inhibitory effect on copper corrosion, suggesting their potential application in industrial processes and materials protection (Zarrouk et al., 2012).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4/c1-26-17-9-12(10-18(27-2)20(17)28-3)16-7-8-19(25)24(23-16)11-13-14(21)5-4-6-15(13)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWHEHJMTYDECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2435805.png)

![2-(2,4-dichlorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2435807.png)
![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435809.png)


![Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2435814.png)



![9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2435821.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435822.png)
